molecular formula C11H14N2O2 B1419541 Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 67960-35-4

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No. B1419541
CAS RN: 67960-35-4
M. Wt: 206.24 g/mol
InChI Key: QHIJTJILLDJFKQ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate” is a chemical compound . The base structure, 5,6,7,8-tetrahydroquinoline, is a simple nitrogen heterocycle that is widespread in nature and present in a broad variety of pharmacologically active compounds .


Synthesis Analysis

The chiral synthesis of the two-ring-fused basic scaffold, the 2-methyl-5,6,7,8-tetrahydroquinolin-8-amine, proceeded as previously reported in the literature for the analogue 8-amino-5,6,7,8-tetrahydroquinoline . A series of 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitriles has been synthesized and reacted with various reagents .


Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate” can be represented by the formula C11H14N2O2 . The investigation of its crystal structure was carried out on an Xcalibur 3 single-crystal diffractometer .


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the asymmetric transfer hydrogenation of 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline .


Physical And Chemical Properties Analysis

The physical and chemical properties of the base structure, 5,6,7,8-tetrahydroquinoline, include a molar mass of 133.194 . It has various thermophysical properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

Scientific Research Applications

Synthesis and Molecular Structures

  • Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate has been synthesized through reactions involving 3-amino-5,5-dimethylcyclohex-2-enone and the methyl esters of acyl(aroyl)pyruvic acids. These compounds' structures were determined using X-ray structural analysis (Rudenko et al., 2013).

Pharmacological Activity

  • Research shows that derivatives of tetrahydroquinoline, including methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate, exhibit anti-inflammatory and analgesic properties. These findings suggest potential pharmacological applications (Smirnova et al., 1997).

Synthesis Methods

  • Innovative methods for synthesizing these compounds include ultrasound irradiation and conventional methods. This process results in the formation of compounds like methyl 2-methyl-4-aryl-5-oxo-1H,4H-5,6,7,8-tetrahydroquinoline-3-carboxylates (Thirumalai et al., 2006).

Chemical Reactions and Transformations

  • A study showed the synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles in basic ionic liquid [bmim]OH, involving multiple bond cleavages and constructions (Wan et al., 2011).

Interaction with Biological Receptors

  • Certain derivatives of tetrahydroquinoline show antagonist activity at the glycine site of the NMDA receptor, indicating their potential use in neurological research and treatment (Leeson et al., 1992).

Anticancer and Antimicrobial Properties

  • Synthesized 2-amino-3-cyano-8-methyl-4-substituted-5,6,7,8-tetrahydroquinolines exhibit notable cytotoxic activity against various cancer cell lines and significant antimicrobial activity, highlighting their therapeutic potential (Faidallah et al., 2014).

properties

IUPAC Name

methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-15-11(14)8-6-7-4-2-3-5-9(7)13-10(8)12/h6H,2-5H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHIJTJILLDJFKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2CCCCC2=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5,6,7,8-tetrahydroquinoline-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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